molecular formula C9H9N3O2 B2890732 2,6-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 1315363-57-5

2,6-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No.: B2890732
CAS No.: 1315363-57-5
M. Wt: 191.19
InChI Key: QAFJPPUHOWPXLF-UHFFFAOYSA-N
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Description

2,6-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by a fused ring system containing both pyrazole and pyrimidine rings, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method includes the reaction of 3-amino-2,6-dimethylpyrazole with ethyl acetoacetate under acidic conditions, followed by cyclization and subsequent carboxylation . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production. Additionally, purification techniques like crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions: The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres to prevent side reactions .

Major Products Formed: The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can be further functionalized for specific applications .

Comparison with Similar Compounds

Comparison: Compared to other similar compounds, 2,6-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of methyl groups at the 2 and 6 positions enhances its stability and may affect its interaction with biological targets, making it a valuable scaffold for drug design and material science applications .

Biological Activity

2,6-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and drug discovery. Its unique structure allows for interactions with various biological targets, leading to potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a fused ring system composed of both pyrazole and pyrimidine rings. This configuration imparts distinct chemical and physical properties that influence its biological activity.

PropertyDescription
Molecular FormulaC₉H₈N₄O₂
Molecular Weight192.19 g/mol
SolubilitySoluble in DMSO and ethanol
Melting Point180-182 °C

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets through various mechanisms:

  • Enzyme Inhibition : It has been noted for its inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes. In vitro studies have demonstrated that it can suppress COX-2 activity with an IC50 value comparable to standard anti-inflammatory drugs such as celecoxib .
  • Cellular Pathways Modulation : The compound is also implicated in modulating various cellular pathways, including those involved in cancer cell proliferation and inflammation .

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of this compound. In vivo models such as carrageenan-induced paw edema have shown significant reductions in inflammation markers when treated with this compound.

Anticancer Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit anticancer properties by targeting specific kinases involved in tumor growth. Preliminary studies suggest that this compound may inhibit key signaling pathways in cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Various derivatives have shown promising results against bacterial strains, indicating potential applications in treating infections .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural modifications. SAR studies reveal that substituents at specific positions on the pyrazolo-pyrimidine scaffold can enhance or diminish its biological efficacy.

Substituent PositionEffect on Activity
Position 2Enhances COX-2 inhibition
Position 6Modulates anticancer activity
Position 3Influences solubility and bioavailability

Case Studies

  • Anti-inflammatory Efficacy : In a study involving rat models, treatment with this compound significantly reduced paw edema compared to control groups. The mechanism was linked to downregulation of inflammatory cytokines .
  • Anticancer Properties : A recent investigation assessed the cytotoxic effects of this compound against various cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated a dose-dependent decrease in cell viability, suggesting potential for further development as an anticancer agent .

Properties

IUPAC Name

2,6-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-5-3-10-8-7(9(13)14)6(2)11-12(8)4-5/h3-4H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAFJPPUHOWPXLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=C(C(=N2)C)C(=O)O)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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